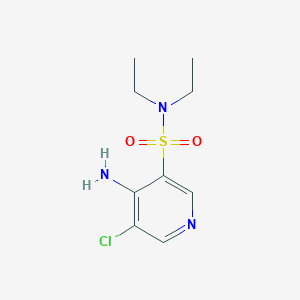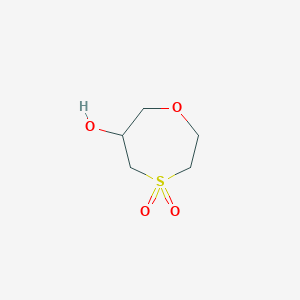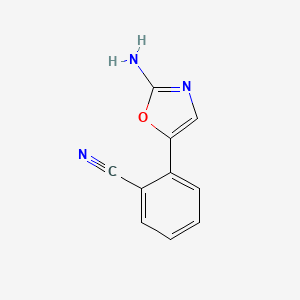
4-ethoxy-2-Pyridinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethoxypicolinamide is an organic compound that belongs to the class of picolinamides It is characterized by the presence of an ethoxy group attached to the fourth position of the picolinamide ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Ethoxypicolinamide typically involves the reaction of 4-ethoxypyridine with an appropriate amide-forming reagent. One common method is the reaction of 4-ethoxypyridine with ethyl chloroformate in the presence of a base such as triethylamine, followed by the addition of ammonia or an amine to form the amide bond.
Industrial Production Methods: Industrial production of 4-Ethoxypicolinamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethoxypicolinamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The amide group can be reduced to an amine.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as halides or thiols under basic conditions.
Major Products Formed:
Oxidation: 4-carboxypicolinamide.
Reduction: 4-ethoxypicolinamine.
Substitution: Various substituted picolinamides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in coordination chemistry and its interactions with biological macromolecules.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 4-Ethoxypicolinamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical cellular processes, making it a potential candidate for therapeutic applications .
Comparaison Avec Des Composés Similaires
4-Methoxypicolinamide: Similar structure but with a methoxy group instead of an ethoxy group.
4-Phenoxypicolinamide:
4-Aminopicolinamide: Features an amino group, which significantly alters its reactivity and biological activity.
Uniqueness: 4-Ethoxypicolinamide is unique due to the presence of the ethoxy group, which imparts specific chemical properties such as increased lipophilicity and potential for hydrogen bonding. These properties can influence its reactivity and interactions with biological targets, making it distinct from its analogs .
Propriétés
Formule moléculaire |
C8H10N2O2 |
|---|---|
Poids moléculaire |
166.18 g/mol |
Nom IUPAC |
4-ethoxypyridine-2-carboxamide |
InChI |
InChI=1S/C8H10N2O2/c1-2-12-6-3-4-10-7(5-6)8(9)11/h3-5H,2H2,1H3,(H2,9,11) |
Clé InChI |
RGSJKAOAQWCUME-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC(=NC=C1)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Methyl 4-(pyridin-3-yl)furo[3,2-c]pyridine-6-carboxylate](/img/structure/B13015608.png)

![7-[(1S)-1-aminoethyl]-6-bromo-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13015617.png)

![N-{bicyclo[1.1.1]pentan-1-yl}-N-methylacetamide](/img/structure/B13015625.png)

![1-(Pyrrolo[2,1-f][1,2,4]triazin-5-yl)propan-2-one](/img/structure/B13015643.png)
